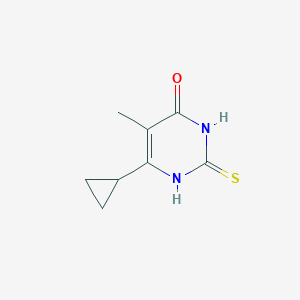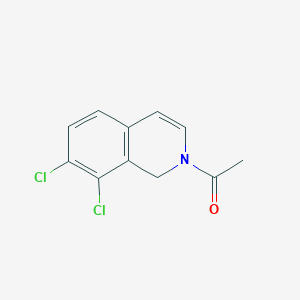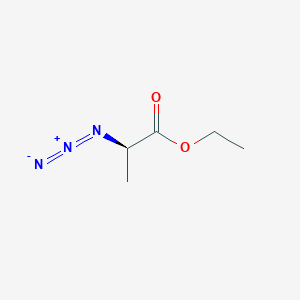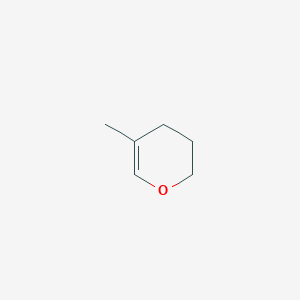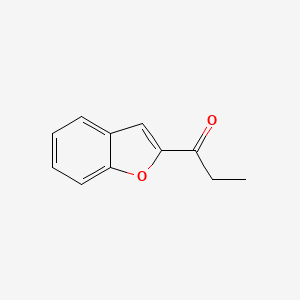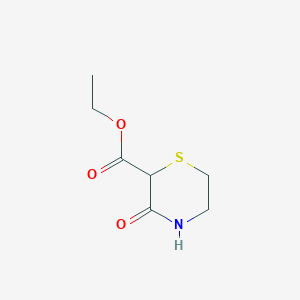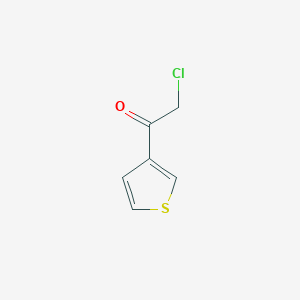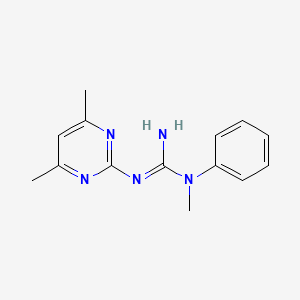
N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine
Descripción general
Descripción
The compound is a derivative of 4,6-dimethylpyrimidin-2-yl, which is a common structure in many organic compounds . It’s likely that this compound has similar properties to other pyrimidine derivatives, which are often used in pharmaceuticals and as chemical intermediates .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrimidine derivatives, for example, can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the compound’s solubility, melting point, and boiling point can be predicted based on its functional groups .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine derivatives have been explored for their potential in medicinal chemistry, particularly for their inhibitory activity against specific enzymes and potential therapeutic applications. For instance, isomeric N-methyl-7-deazaguanines, structurally similar to N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine, have been synthesized and found to inhibit xanthine oxidase, an enzyme involved in the metabolic pathway of purine, leading to the production of uric acid. The inhibitory activity of these compounds suggests potential applications in treating diseases related to excessive uric acid production, such as gout (Seela et al., 1984).
Photophysical Applications
Compounds related to N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine have been investigated for their photophysical properties. Studies on thiopyrimidine derivatives, for example, have highlighted their significance in nonlinear optics (NLO) fields due to promising applications in medicine and optoelectronics. The exploration of these derivatives in NLO studies and comparative analysis demonstrates the potential of pyrimidine-based compounds in developing new materials for optical and electronic applications (Hussain et al., 2020).
Molecular Structure Analysis
The study of the molecular structures of N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine and its analogs provides insights into their conformational properties and potential applications in designing water-soluble oligomers with multilayered aromatic structures. For example, the crystal structures of N,N'-diphenylguanidine and its N-methylated derivatives have been investigated to understand their conformational preferences and utilize these properties to construct complex molecular architectures with potential applications in supramolecular chemistry (Tanatani et al., 1998).
Mecanismo De Acción
Target of Action
A compound with a similar structure, 2-((4,6-dimethylpyrimidin-2-yl)thio)-n-phenylacetamide, has been identified as a potent inhibitor of sirt2 , a member of the sirtuin family of proteins involved in cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance .
Mode of Action
The related compound, 2-((4,6-dimethylpyrimidin-2-yl)thio)-n-phenylacetamide, inhibits sirt2 by preventing the deacetylation of its substrates . This could potentially lead to changes in cellular processes regulated by SIRT2.
Biochemical Pathways
Sirt2, the target of the related compound, is involved in several cellular pathways, including the regulation of the cell cycle, dna repair, and the response to oxidative stress .
Result of Action
The inhibition of sirt2 by the related compound could potentially affect cellular processes regulated by sirt2, such as cell cycle progression and the response to oxidative stress .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1-phenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-10-9-11(2)17-14(16-10)18-13(15)19(3)12-7-5-4-6-8-12/h4-9H,1-3H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQWZJFQTDYYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N(C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N(C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193054 | |
| Record name | N′-(4,6-Dimethyl-2-pyrimidinyl)-N-methyl-N-phenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34747-68-7 | |
| Record name | N′-(4,6-Dimethyl-2-pyrimidinyl)-N-methyl-N-phenylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34747-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N′-(4,6-Dimethyl-2-pyrimidinyl)-N-methyl-N-phenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methylbenzo[d]thiazol-6-yl)ethanone](/img/structure/B1642939.png)

![2-Isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1642949.png)
